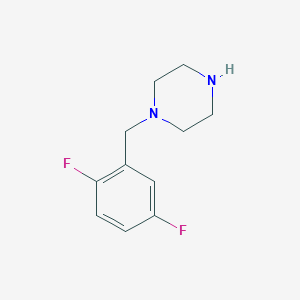

1-(2,5-Difluorobenzyl)piperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKXPESKKMTHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382601 | |

| Record name | 1-(2,5-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179334-18-0 | |

| Record name | 1-[(2,5-Difluorophenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-Difluorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Difluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Difluorobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. The introduction of a 2,5-difluorobenzyl group to the piperazine core can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential pharmacological relevance of this compound, based on available data for the compound and its structural analogs.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₂N₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| CAS Number | 179334-18-0 | [1] |

| Boiling Point | 80-82 °C at 0.04 mmHg | [2] |

| Density | 1.170 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.517 | [2] |

| Flash Point | >110 °C (>230 °F) | |

| Physical State | Not explicitly reported, likely a liquid at room temperature given the boiling point. | Inferred |

| Melting Point | Not available | |

| Solubility | While specific data for this compound is not available, piperazine and its derivatives are generally soluble in water and a variety of organic solvents like ethanol and methanol.[3] | Inferred |

Spectral Data

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The fragmentation of benzylpiperazine derivatives typically involves cleavage at the benzylic C-N bond and fragmentation of the piperazine ring.[4][5]

Predicted Mass-to-Charge Ratios (m/z) for Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.11978 |

| [M+Na]⁺ | 235.10172 |

| [M-H]⁻ | 211.10522 |

Data obtained from PubChem.

A plausible fragmentation pathway is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data for the closely related N-(2,4-Difluorobenzoyl)piperazine provides an indication of the expected chemical shifts.[6] For this compound, one would anticipate the following signals:

-

1H NMR:

-

Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the difluorobenzyl ring, showing characteristic splitting patterns due to fluorine-proton coupling.

-

A singlet for the benzylic protons (-CH₂-) around 3.5-4.0 ppm.

-

Two multiplets for the piperazine ring protons, typically in the range of 2.4-3.0 ppm.

-

A broad singlet for the N-H proton of the piperazine ring.

-

-

13C NMR:

-

Signals in the aromatic region (approx. 110-160 ppm), with carbons directly attached to fluorine showing large coupling constants.

-

A signal for the benzylic carbon (-CH₂-) around 55-65 ppm.

-

Signals for the piperazine ring carbons, typically around 45-55 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Based on the spectra of related piperazine derivatives, the following peaks can be anticipated:

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching (piperazine) |

| 2800-3000 | C-H stretching (aliphatic and aromatic) |

| 1500-1600 | C=C stretching (aromatic ring) |

| 1200-1300 | C-N stretching |

| 1100-1200 | C-F stretching |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-monosubstituted piperazines is the reductive amination of an aldehyde with piperazine.[7] A plausible experimental protocol for the synthesis of this compound is detailed below.

Reaction Scheme:

2,5-Difluorobenzaldehyde + Piperazine → this compound

Materials:

-

2,5-Difluorobenzaldehyde

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Add piperazine (2.0 equivalents) to the solution and stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. The fractions containing the desired product are then combined and concentrated under reduced pressure to yield the purified this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of benzylpiperazine derivatives is known to interact with various neurotransmitter receptors in the central nervous system (CNS).

Many piperazine-containing compounds exhibit activity at serotonin (5-HT) and dopamine (D) receptors. The nature of the substitution on the benzyl ring plays a crucial role in determining the affinity and selectivity for these receptors. For instance, halogen substitutions can significantly modulate receptor binding.

Given the structural similarities to known psychoactive compounds, it is plausible that this compound could interact with one or more monoamine neurotransmitter systems. A hypothetical signaling pathway for a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, is depicted below.

Further research, including receptor binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Safety and Handling

Substituted piperazines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a derivative of the pharmacologically significant piperazine scaffold. This guide has summarized its known chemical and physical properties and provided a plausible route for its synthesis. While specific experimental data for its spectral characteristics and biological activity are currently lacking, the information on related compounds suggests it may have interesting properties relevant to CNS drug discovery. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a research tool or therapeutic lead.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. An in vivo biosensor for neurotransmitter release and in situ receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. etd.auburn.edu [etd.auburn.edu]

An In-depth Technical Guide to 1-(2,5-Difluorobenzyl)piperazine

CAS Number: 179334-18-0

This technical guide provides a comprehensive overview of 1-(2,5-Difluorobenzyl)piperazine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific research data for this exact compound, this guide synthesizes available physicochemical data with inferred methodologies and potential biological significance based on structurally related compounds.

Core Compound Information

This compound is a monosubstituted piperazine derivative. The structure consists of a piperazine ring N-substituted with a 2,5-difluorobenzyl group. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Physicochemical and Safety Data

The following table summarizes the key quantitative data and safety information for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄F₂N₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Boiling Point | 80-82 °C at 0.04 mmHg | [1][2] |

| Density | 1.170 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.517 | [1][2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Assay Purity | 97% | [1] |

| InChI Key | VTKXPESKKMTHJP-UHFFFAOYSA-N | [1] |

| SMILES | Fc1ccc(F)c(CN2CCNCC2)c1 | [1] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Signal Word | Warning | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust method can be inferred from the synthesis of analogous N-arylmethylpiperazines. The most common approach involves the nucleophilic substitution of a benzyl halide with piperazine.

Generalized Synthetic Protocol

Reaction: Nucleophilic substitution of 2,5-Difluorobenzyl bromide with piperazine.

Materials:

-

Piperazine

-

2,5-Difluorobenzyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)

Procedure:

-

In a round-bottom flask, dissolve piperazine (typically in excess to minimize disubstitution) in the chosen solvent.

-

Add the base to the reaction mixture.

-

Slowly add a solution of 2,5-Difluorobenzyl bromide in the same solvent to the piperazine solution at room temperature with stirring.

-

The reaction mixture is then typically heated to a temperature ranging from 50°C to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities and Applications

Based on the activities of structurally similar compounds, this compound could be investigated for a variety of pharmacological effects:

-

Antimicrobial and Antifungal Activity: Piperazine derivatives have been shown to exhibit significant antibacterial and antifungal properties.[5][6] The specific substitution pattern on the benzyl and piperazine rings can modulate the spectrum and potency of this activity.

-

Central Nervous System (CNS) Activity: The benzylpiperazine moiety is a core structure in many CNS-active compounds. Depending on further substitutions, these compounds can act as stimulants, antidepressants, or antipsychotics.

-

Receptor Antagonism: Substituted piperazines are known to act as antagonists for various receptors. For instance, some derivatives are potent CCR5 antagonists, which are relevant for HIV-1 entry inhibition.

It is crucial to note that these are inferred potential activities based on the broader class of piperazine derivatives. Rigorous biological testing is required to determine the specific pharmacological profile of this compound.

Due to the lack of specific data on the mechanism of action for this compound, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a chemical compound with established physicochemical properties but limited publicly available biological data. The synthetic route to this compound is straightforward and follows established methodologies for N-alkylation of piperazine. Based on its structural features, particularly the fluorinated benzylpiperazine core, it represents a compound of interest for further investigation in various areas of drug discovery, including but not limited to antimicrobials and CNS-active agents. Future research is necessary to elucidate its specific biological targets, mechanism of action, and therapeutic potential.

References

- 1. This compound 97 179334-18-0 [sigmaaldrich.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(2,5-Difluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Difluorobenzyl)piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug development, particularly in the area of central nervous system (CNS) agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its potential biological activity based on the known pharmacology of related benzylpiperazine compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established chemical principles with data from closely related analogues to provide a robust predictive profile.

Molecular Structure and Chemical Properties

This compound is characterized by a piperazine ring N-substituted with a 2,5-difluorobenzyl group. The fluorine substitutions on the benzene ring are expected to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 179334-18-0[1][2][3] |

| Molecular Formula | C₁₁H₁₄F₂N₂[1][2][3] |

| Molecular Weight | 212.24 g/mol [1][2][3] |

| SMILES | C1CN(CCN1)Cc2cc(c(cc2)F)F |

| InChI | InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2[1] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 80-82 °C at 0.04 mmHg | [1][2] |

| Density | 1.170 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.517 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Predicted XLogP3 | 1.8 | PubChem |

Synthesis and Experimental Protocols

General Synthetic Scheme

The synthesis involves the reaction of piperazine with 2,5-difluorobenzyl chloride (or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. An excess of piperazine can also be used to act as both the reactant and the base.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general procedure for 1-benzylpiperazine synthesis)

Materials:

-

Piperazine

-

2,5-Difluorobenzyl chloride

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

To a stirred solution of piperazine (2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2,5-difluorobenzyl chloride (1 equivalent) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Data (Predicted)

As experimental spectra are not publicly available, the following data are predicted based on the known spectroscopic characteristics of similar benzylpiperazine and difluorobenzene derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20-6.90 | m | 3H | Aromatic protons (Ar-H) |

| ~3.55 | s | 2H | Benzylic methylene protons (Ar-CH₂) |

| ~2.85 | t | 4H | Piperazine protons (-CH₂-N-CH₂-) adjacent to the benzyl group |

| ~2.45 | t | 4H | Piperazine protons (-CH₂-NH-CH₂-) distal to the benzyl group |

| ~1.90 | s (broad) | 1H | Piperazine amine proton (-NH) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-155 (d, J_CF) | Aromatic carbons attached to fluorine (C-F) |

| ~130-125 | Aromatic quaternary carbon |

| ~118-114 (d, J_CF) | Aromatic carbons (C-H) |

| ~62 | Benzylic methylene carbon (Ar-CH₂) |

| ~54 | Piperazine carbons adjacent to the benzyl group |

| ~46 | Piperazine carbons distal to the benzyl group |

IR (Infrared) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3200 | N-H stretch | Secondary amine (piperazine) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (piperazine and benzyl CH₂) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1280-1100 | C-F stretch | Aryl fluoride |

| 1150-1000 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns for benzylpiperazines typically involve cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.

| Predicted m/z | Fragment Ion |

| 212 | [C₁₁H₁₄F₂N₂]⁺ (Molecular ion) |

| 127 | [C₇H₅F₂]⁺ (Difluorotropylium ion) |

| 99 | [C₅H₁₁N₂]⁺ |

| 85 | [C₄H₉N₂]⁺ |

| 56 | [C₃H₆N]⁺ |

Potential Biological Activity and Signaling Pathways

Specific pharmacological data for this compound is not available in the public domain. However, based on the well-documented activities of benzylpiperazine (BZP) and its analogues, it is plausible that this compound acts as a central nervous system stimulant by modulating monoaminergic neurotransmission.

Benzylpiperazine derivatives are known to interact with dopamine, serotonin, and norepinephrine systems. They can act as releasing agents and/or reuptake inhibitors at the respective monoamine transporters (DAT, SERT, NET). Additionally, some analogues exhibit direct agonist or antagonist activity at dopamine and serotonin receptors.

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of benzylpiperazine analogues. This model proposes that the compound increases synaptic concentrations of dopamine and serotonin, leading to downstream signaling events.

Caption: Hypothetical signaling pathway for this compound in the CNS.

Experimental Workflow for Pharmacological Characterization

To validate the predicted biological activity, a series of in vitro and in vivo experiments would be necessary. The following workflow outlines a standard approach for characterizing a novel CNS-active compound.

Caption: Experimental workflow for the pharmacological characterization of novel benzylpiperazines.

Conclusion

This compound represents an interesting scaffold for the development of novel CNS-active agents. While specific experimental data for this compound is limited, this guide provides a comprehensive profile based on its chemical structure and the known properties of related benzylpiperazine derivatives. The provided synthetic protocol offers a viable route for its preparation, and the predicted spectroscopic data can aid in its characterization. Further pharmacological studies, following the outlined experimental workflow, are necessary to fully elucidate its biological activity and therapeutic potential. The difluoro substitution pattern is a key structural feature that may confer unique pharmacological properties compared to other benzylpiperazines, making it a worthy candidate for further investigation.

References

The Enigmatic Mechanism of 1-(2,5-Difluorobenzyl)piperazine: A Technical Guide to Putative Actions and Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Difluorobenzyl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. While its precise mechanism of action has not been empirically determined, its structural similarity to a range of pharmacologically active agents allows for informed speculation on its potential biological targets and subsequent signaling cascades. This technical guide consolidates the known pharmacology of structurally related benzylpiperazine and phenylpiperazine analogs to propose several putative mechanisms of action for this compound. We hypothesize that this compound may primarily function as a modulator of monoaminergic systems, with potential interactions at dopamine, serotonin, and norepinephrine transporters and receptors. Furthermore, we explore the possibility of its engagement with other targets, such as the sigma receptor, based on the known polypharmacology of the piperazine scaffold. This document outlines potential experimental workflows to elucidate its true mechanism and provides a framework for future research in the fields of neuropharmacology and medicinal chemistry.

Introduction

The piperazine moiety is a ubiquitous scaffold in modern medicinal chemistry, found in a diverse array of approved drugs and research compounds targeting the central nervous system (CNS). Benzylpiperazine (BZP), the parent compound of the N-benzylpiperazine class, exhibits stimulant properties through its interaction with monoamine systems.[1][2] The introduction of substituents on the benzyl ring can significantly alter the pharmacological profile, leading to compounds with varying affinities and efficacies at a range of receptors and transporters. The subject of this guide, this compound, is a derivative of BZP featuring a difluorinated benzyl group. The fluorine atoms are expected to modulate the compound's lipophilicity, metabolic stability, and binding interactions with its biological targets.[3] This guide will systematically explore the potential mechanisms of action of this compound by drawing parallels with its better-characterized analogs.

Speculative Mechanisms of Action

Based on the pharmacology of related compounds, we propose three primary speculative mechanisms of action for this compound:

Monoamine Releasing Agent and Reuptake Inhibitor

The most probable mechanism of action, given its structural similarity to BZP, is the modulation of monoaminergic neurotransmission. BZP and its analogs are known to act as substrates for monoamine transporters, leading to the release of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2] They can also act as reuptake inhibitors, prolonging the synaptic lifetime of these neurotransmitters.

Key characteristics of this proposed mechanism:

-

Dopaminergic and Noradrenergic Activity: Similar to BZP, this compound may preferentially interact with the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of DA and NE.[2] This would manifest as a stimulant-like psychoactive profile.

-

Serotonergic Activity: The influence on the serotonin transporter (SERT) is likely to be less pronounced than that of phenylpiperazine derivatives like trifluoromethylphenylpiperazine (TFMPP).[2] However, some interaction with SERT cannot be ruled out.

Direct Receptor Agonism/Antagonism

Substituted piperazines are known to interact directly with a variety of G-protein coupled receptors (GPCRs).

-

Serotonin Receptors: Phenylpiperazines are well-known serotonin receptor agonists, particularly at the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The N-benzylpiperazine scaffold may also confer affinity for these receptors.

-

Dopamine Receptors: Some arylpiperazines have shown affinity for D2 and D3 dopamine receptors, often as partial agonists or antagonists.[4]

-

Adrenergic Receptors: Interactions with α1-adrenergic receptors have been observed for some N-benzylpiperazine derivatives, contributing to their stimulant effects.[5]

Sigma (σ) Receptor Modulation

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular processes, and it is a known target for many piperazine-containing compounds.[6]

-

σ1 Receptor Ligand: this compound could act as a ligand at the σ1 receptor. Depending on whether it acts as an agonist or antagonist, this could lead to a wide range of downstream effects, including modulation of glutamatergic neurotransmission and neuroprotective or pro-convulsant activities.[6]

Proposed Signaling Pathways

To visualize the potential downstream effects of this compound's interaction with its putative targets, the following signaling pathways are proposed:

Caption: Putative monoamine releasing and reuptake inhibition pathway.

Caption: Speculative direct G-protein coupled receptor signaling.

Quantitative Data from Related Compounds

While no quantitative pharmacological data exists for this compound, the following table summarizes data for related compounds to provide a comparative framework.

| Compound | Target | Assay Type | Value (nM) | Reference |

| Benzylpiperazine (BZP) | DAT | IC50 (Reuptake) | 1080 | [Neuropharmacology, 2005, 49(6), 831-836] |

| NET | IC50 (Reuptake) | 210 | [Neuropharmacology, 2005, 49(6), 831-836] | |

| SERT | IC50 (Reuptake) | 7510 | [Neuropharmacology, 2005, 49(6), 831-836] | |

| Trifluoromethylphenylpiperazine (TFMPP) | 5-HT1A | Ki | 280 | [J. Med. Chem., 1987, 30(11), 1962-1968] |

| 5-HT2A | Ki | 230 | [J. Med. Chem., 1987, 30(11), 1962-1968] | |

| 5-HT2C | Ki | 130 | [J. Med. Chem., 1987, 30(11), 1962-1968] | |

| 1-(4-Methoxybenzyl)piperazine derivative (Compound 8) | σ1 Receptor | Ki | - | [6] |

| σ2 Receptor | Ki | - | [6] |

Note: The reference for Compound 8 did not provide a specific Ki value in the provided search snippet, but identified it as a potent and selective ligand.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor and Transporter Binding Assays

-

Objective: To determine the binding affinity of this compound at a broad range of CNS targets.

-

Methodology:

-

Compound Synthesis and Purification: Synthesize this compound and purify to >98% purity, confirmed by NMR and mass spectrometry.

-

Radioligand Binding Assays: Perform competitive binding assays using membranes prepared from cells expressing human recombinant receptors and transporters. A comprehensive panel should include, but not be limited to:

-

Monoamine Transporters: DAT, NET, SERT.

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, and other relevant subtypes.

-

Dopamine Receptors: D1, D2, D3, D4, D5.

-

Adrenergic Receptors: α1, α2, β1, β2.

-

Sigma Receptors: σ1, σ2.

-

-

Data Analysis: Calculate the inhibition constant (Ki) for each target to determine the compound's affinity profile.

-

Tier 2: In Vitro Functional Assays

-

Objective: To determine the functional activity (agonist, antagonist, partial agonist, or inverse agonist) of this compound at the targets identified in Tier 1.

-

Methodology:

-

Neurotransmitter Release and Reuptake Assays: Utilize synaptosomes or cultured neurons to measure the effect of the compound on the release and reuptake of [3H]DA, [3H]NE, and [3H]5-HT.

-

GPCR Functional Assays: For receptors with significant binding affinity, perform functional assays such as:

-

[35S]GTPγS binding assays: To determine G-protein activation.

-

Second messenger assays: To measure changes in intracellular cAMP or Ca2+ levels.

-

-

Electrophysiology: Use patch-clamp electrophysiology on cells expressing specific ion channels or receptors to measure changes in membrane potential or ion flow.

-

Tier 3: In Vivo Behavioral Pharmacology

-

Objective: To characterize the behavioral effects of this compound in animal models.

-

Methodology:

-

Locomotor Activity: Assess stimulant or sedative effects in an open-field test in rodents.

-

Drug Discrimination: Train animals to discriminate a known psychoactive drug (e.g., amphetamine, MDMA, or a 5-HT2A agonist) from saline, and test for substitution with this compound.

-

Microdialysis: Measure changes in extracellular levels of DA, NE, and 5-HT in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of the compound.

-

Caption: Proposed experimental workflow for mechanism elucidation.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, a thorough analysis of its structural analogs provides a strong basis for speculation. The most plausible hypothesis is that it acts as a monoamine releasing agent and/or reuptake inhibitor, with a profile likely skewed towards dopaminergic and noradrenergic systems. However, potential interactions with serotonin, dopamine, adrenergic, and sigma receptors should not be overlooked. The experimental workflow outlined in this guide provides a clear path forward for researchers to systematically investigate these possibilities and ultimately unveil the true pharmacological nature of this compound. Such studies will not only be of academic interest but could also inform the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Introduction of Difluoro Substitutions in Piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, make it a valuable component for optimizing pharmacokinetic and pharmacodynamic profiles. A growing strategy in drug design involves the strategic incorporation of fluorine atoms into lead compounds to modulate their properties. This technical guide delves into the role of difluoro substitutions on the piperazine core, exploring their impact on synthesis, physicochemical characteristics, and pharmacological activity. While specific data on difluoro-substituted piperazines is emerging, this guide leverages analogous data from fluorinated piperidines to provide a comprehensive overview for researchers in drug discovery and development.

Synthesis of Difluoro-Substituted Piperazine Derivatives

The introduction of geminal difluoro groups onto the piperazine ring presents a synthetic challenge. While detailed, peer-reviewed protocols are not abundant in the public domain, patent literature provides some insights into potential synthetic strategies. A common approach involves the fluorination of a piperidone precursor, followed by reduction and subsequent functionalization.

A general synthetic pathway can be conceptualized as follows:

One patented method describes the use of trifluoro-sulfenyl morpholine as a fluorinating agent for N-Boc piperidone to yield the difluoro compound, which is then deprotected using hydrogen chloride in a one-pot synthesis to generate 4,4-difluoropiperidine hydrochloride[1]. This approach could potentially be adapted for the synthesis of difluoropiperazines.

Physicochemical Properties of Difluoro-Substituted Piperazines

The introduction of fluorine atoms significantly alters the electronic properties of the piperazine ring, primarily through the strong electron-withdrawing inductive effect of fluorine. This has a profound impact on key physicochemical parameters such as basicity (pKa) and lipophilicity (logP). As direct data for difluoropiperazines are limited, the following table summarizes data from analogous fluorinated piperidine derivatives to illustrate these effects.

| Compound | Substitution Pattern | pKa | logP | Reference |

| Piperidine (analog) | Unsubstituted | 11.2 | 1.1 | [2][3] |

| 3-Fluoropiperidine (analog) | Monofluoro | 9.4 | 0.8 | [2] |

| 3,3-Difluoropiperidine (analog) | gem-Difluoro | 7.5 | 0.9 | [2] |

| 4,4-Difluoropiperidine (analog) | gem-Difluoro | 9.2 | 1.2 | [4] |

Table 1: Impact of Fluorination on pKa and logP of Piperidine Analogs

2.1. Conformational Effects and Basicity (pKa)

The gem-difluoro substitution significantly lowers the pKa of the piperidine nitrogen, a trend that is expected to be mirrored in piperazine derivatives[2]. This reduction in basicity is a direct consequence of the inductive electron-withdrawing effect of the fluorine atoms, which decreases the electron density on the nitrogen, making it a weaker base. The position of the difluoro group is critical; for instance, 3,3-difluorination has a more pronounced pKa-lowering effect than 4,4-difluorination due to the closer proximity to the nitrogen atom[2][4]. The conformational preference of the fluorine atoms (axial vs. equatorial) can also influence the pKa[2].

2.2. Lipophilicity (logP)

The effect of difluorination on lipophilicity is more complex and less predictable than its effect on pKa. While fluorine is the most electronegative element, a single fluorine substitution often has a minimal effect on logP, and in some cases, can even decrease it. The overall impact on logP is influenced by the interplay between the increased molecular surface area and the alteration of the molecule's dipole moment[2]. In the case of gem-difluorination on a piperidine ring, the change in logP is often modest[2][4].

Pharmacological Implications of Difluoro Substitution

The changes in physicochemical properties induced by difluorination have significant downstream effects on the pharmacological profile of piperazine derivatives.

3.1. Receptor Binding and Structure-Activity Relationship (SAR)

The reduced basicity of the piperazine nitrogens can significantly impact interactions with biological targets. For many receptors, a protonated nitrogen is crucial for forming a salt bridge with an acidic residue in the binding pocket. Lowering the pKa can decrease the proportion of protonated molecules at physiological pH, potentially weakening this key interaction and reducing binding affinity. However, this is not a universal rule, and the impact on affinity is target-dependent. In some cases, the altered conformation and electronic distribution of the difluorinated ring may lead to more favorable interactions with other regions of the binding site, compensating for or even overcoming the reduced basicity.

3.2. Metabolic Stability

Fluorine substitution is a well-established strategy to block sites of metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Introducing a gem-difluoro group on the piperazine ring can prevent metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. This is a significant advantage in drug design, as it can lead to improved oral bioavailability and a more favorable dosing regimen.

3.3. hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias. Many basic amines, including piperazine derivatives, are known to block the hERG channel. A key factor contributing to hERG binding is the presence of a basic nitrogen that is protonated at physiological pH. By lowering the pKa of the piperazine nitrogen, difluoro substitution can reduce the proportion of the protonated species, which may lead to a significant reduction in hERG inhibition and an improved cardiovascular safety profile[5].

| Parameter | Unsubstituted Piperazine Derivative (Hypothetical) | Difluoro-Piperazine Derivative (Hypothetical) | Rationale for Change |

| Target Receptor Affinity (Ki) | 10 nM | 50 nM | Reduced pKa may weaken ionic interactions with the receptor. |

| Metabolic Stability (t½ in HLM) | 15 min | > 60 min | Fluorine substitution blocks a potential site of metabolism. |

| hERG Inhibition (IC50) | 1 µM | > 30 µM | Reduced basicity decreases interaction with the hERG channel. |

Table 2: Hypothetical Pharmacological Profile Comparison

Experimental Protocols

4.1. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

-

Preparation of Reagents:

-

Test compound stock solution (10 mM in DMSO).

-

Liver microsomes (e.g., human, rat) stored at -80°C.

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Internal standard solution in a quenching solvent (e.g., acetonitrile or methanol).

-

-

Incubation:

-

Prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube containing ice-cold quenching solvent with the internal standard to stop the reaction and precipitate the proteins.

-

Vortex and centrifuge the samples at high speed.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

4.2. hERG Manual Patch-Clamp Assay

This electrophysiology assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.

Protocol:

-

Cell Culture:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Culture the cells under standard conditions until they are ready for patch-clamping.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Use an appropriate intracellular solution in the patch pipette and an extracellular solution in the bath.

-

Apply a specific voltage-clamp protocol to elicit the hERG current, typically involving a depolarizing pulse followed by a repolarizing step to measure the tail current[11][12][13][14][15].

-

-

Compound Application:

-

Record a stable baseline hERG current in the vehicle control solution.

-

Apply increasing concentrations of the test compound to the cell via a perfusion system, allowing the current to reach a steady state at each concentration.

-

Include a positive control (a known hERG blocker like dofetilide) to validate the assay.

-

-

Data Analysis:

-

Measure the amplitude of the hERG tail current at each concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value[11][12][13][14][15].

-

Conclusion and Future Perspectives

The incorporation of difluoro substitutions into the piperazine scaffold represents a promising strategy for fine-tuning the properties of drug candidates. The primary benefits include a predictable reduction in basicity, which can mitigate hERG liability, and the potential to block metabolic hotspots, thereby enhancing metabolic stability. While the synthesis of these analogs can be challenging and their impact on target affinity requires case-by-case evaluation, the potential for creating safer and more effective medicines is significant. As synthetic methodologies for the preparation of difluoropiperazines become more accessible, and as more data on their pharmacological effects are generated, their application in drug discovery is expected to grow, offering new avenues for lead optimization and the development of next-generation therapeutics.

References

- 1. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hERG Assay | PPTX [slideshare.net]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. fda.gov [fda.gov]

1-(2,5-Difluorobenzyl)piperazine: A Technical Guide for Research Professionals

Abstract

This document provides a comprehensive technical overview of the research chemical 1-(2,5-Difluorobenzyl)piperazine. While direct pharmacological and pharmacokinetic data for this specific molecule are limited in published literature, this guide synthesizes available physicochemical information and provides inferred biological context based on structurally related benzylpiperazine analogues. It includes detailed experimental protocols for synthesis and in vitro analysis, structured data tables, and visualizations of key processes to support researchers and drug development professionals in their investigation of this compound and its derivatives.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents targeting the central nervous system (CNS), among other areas.[1] The benzylpiperazine (BZP) scaffold, in particular, is known for its interaction with monoamine neurotransmitter systems.[2] Compounds in this class, such as BZP itself, often act as stimulants by promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[3][4]

This compound is a halogenated analogue of BZP. The introduction of fluorine atoms to the benzyl ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence pharmacokinetic profiles and receptor binding affinities. While this specific compound is not extensively characterized in public research, its structural similarity to known psychoactive piperazines and ligands for sigma receptors suggests it may possess significant biological activity.[5] This guide aims to provide the foundational information necessary to facilitate further research into its potential as a pharmacological tool or therapeutic lead.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 179334-18-0 | [6] |

| Molecular Formula | C₁₁H₁₄F₂N₂ | [6] |

| Molecular Weight | 212.24 g/mol | [6] |

| Appearance | Not specified; likely an oil or low-melting solid | |

| Boiling Point | 80-82 °C at 0.04 mmHg | [6] |

| Density | 1.170 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.517 | [6] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [6] |

| SMILES | Fc1ccc(F)c(CN2CCNCC2)c1 | [6] |

| InChI Key | VTKXPESKKMTHJP-UHFFFAOYSA-N | [6] |

Synthesis and Analysis

The synthesis of monosubstituted piperazines is a well-established chemical transformation. A general and efficient method involves the direct N-alkylation of piperazine with a suitable benzyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar benzylpiperazine derivatives.[7][8]

Materials:

-

Piperazine (or Piperazine hexahydrate)

-

2,5-Difluorobenzyl chloride (or bromide)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in anhydrous DCM or THF.

-

Add the base (e.g., Triethylamine, 1.2 equivalents relative to the benzyl halide).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2,5-Difluorobenzyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield pure this compound.

-

Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Inferred Pharmacological Profile

No direct pharmacological data for this compound has been identified. The following sections are based on the known activities of the benzylpiperazine scaffold.

Postulated Mechanism of Action

Benzylpiperazine derivatives are primarily known to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] They can act as reuptake inhibitors and/or releasing agents, leading to increased synaptic concentrations of these neurotransmitters. Additionally, the piperazine moiety is a common pharmacophore in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are intracellular chaperone proteins involved in cellular signaling and stress responses.[5][9]

Given its structure, this compound is hypothesized to be an inhibitor of monoamine transporters and/or a ligand for sigma receptors. The difluoro substitution on the benzyl ring may confer selectivity for specific transporters or receptor subtypes.

Comparative Receptor Binding Data

To provide context for potential research, the following table summarizes the binding affinities (Ki, nM) of related benzylpiperazine and piperazine compounds at key CNS targets.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Reference(s) |

| Benzylpiperazine (BZP) | ~2000 | ~1200 | - | - | [3] |

| TFMPP | ~4000 | ~200 | - | - | [3] |

| GBR 12909 (Piperazine-based) | ~1-5 | ~300 | - | - | [10] |

| Compound 15 (Benzylpiperazine derivative) | - | - | 1.6 | 1417 | [5] |

| Haloperidol (Reference) | - | - | 3.0 | 18.2 | [5] |

Note: Data are from various sources and assays; direct comparison should be made with caution.

Inferred Pharmacokinetics

The pharmacokinetic profile of this compound has not been determined. However, data from N-benzylpiperazine (BZP) can serve as a useful proxy for estimating its likely behavior.[11]

| Parameter | N-Benzylpiperazine (BZP) Value (200 mg oral dose) | Inferred Properties for this compound | Reference(s) |

| Tmax (Time to Peak) | 75 min | Expected to be rapidly absorbed orally. | [4][11] |

| Cmax (Peak Conc.) | 262 ng/mL | Will depend on dose and bioavailability. | [4][11] |

| t½ (Elimination Half-life) | 5.5 hours | May be similar or longer; fluorine substitution can sometimes block sites of metabolism, potentially increasing the half-life. | [4][11] |

| Metabolism | Hydroxylation, N-dealkylation | Likely metabolized by Cytochrome P450 enzymes. Aromatic hydroxylation, N-dealkylation, and piperazine ring oxidation are probable metabolic pathways. | [3] |

| Excretion | Primarily as metabolites in urine | Expected to be cleared mainly by the kidneys following extensive metabolism. | [3] |

Key Experimental Methodologies

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound at a target of interest (e.g., DAT, SERT, or σ₁ receptor), adapted from published methods.[5]

Objective: To determine the inhibition constant (Ki) of the test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor or transporter.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain homogenate).

-

Radioligand specific to the target (e.g., [³H]-Pentazocine for σ₁ receptors, [³H]-WIN 35,428 for DAT).

-

Test compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

-

Non-specific binding agent (a high concentration of a known, unlabeled ligand, e.g., Haloperidol).

-

Assay buffer (e.g., Tris-HCl).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand solution, and non-specific binding agent solution.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations (for competition curve) OR vehicle (for total binding) OR non-specific agent (for non-specific binding).

-

Cell membrane preparation.

-

-

Initiate Binding: Add the specific radioligand to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for a defined period at a specific temperature (e.g., 60 minutes at 25 °C) to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Safety and Handling

This compound is classified as an irritant.[6] It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a research chemical with potential for biological activity based on its structural similarity to known CNS-active agents. While empirical data on its pharmacology and pharmacokinetics is lacking, this guide provides a robust starting point for its investigation. The provided protocols for synthesis and in vitro binding assays, along with comparative data from related compounds, offer a clear path for researchers to characterize its profile. Further studies are warranted to determine its specific molecular targets, functional activity (e.g., agonist vs. antagonist), and its potential as a tool for probing neurological pathways or as a scaffold for novel therapeutic development.

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 179334-18-0 [sigmaaldrich.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(2,5-Difluorobenzyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 1-(2,5-Difluorobenzyl)piperazine. This compound is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the fluorobenzylpiperazine moiety in a wide range of biologically active molecules. This document presents available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols, and a visual representation of the synthetic workflow.

Spectroscopic Data Summary

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.1198 |

| [M+Na]⁺ | 235.1017 |

| [M+K]⁺ | 251.0757 |

| [M+NH₄]⁺ | 230.1463 |

| M (Molecular Ion) | 212.1120 |

Data Source: Predicted data from computational models.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts for the key protons (¹H NMR) and carbons (¹³C NMR) can be estimated based on the analysis of similar structures.

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Piperazine N-H | 1.5 - 2.5 | Broad singlet | 1H |

| Piperazine CH₂ (4H) | 2.4 - 2.8 | Multiplet | 4H |

| Piperazine CH₂ (4H) | 2.8 - 3.2 | Multiplet | 4H |

| Benzyl CH₂ | 3.5 - 3.7 | Singlet | 2H |

| Aromatic CH (3H) | 6.9 - 7.3 | Multiplet | 3H |

¹³C NMR (Carbon NMR)

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Piperazine CH₂ | 45 - 55 |

| Benzyl CH₂ | 55 - 65 |

| Aromatic CH | 110 - 130 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-CH₂ | 125 - 140 |

Note: The expected chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3250 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Experimental Protocols

A general and robust method for the synthesis of monosubstituted piperazines, such as this compound, involves the nucleophilic substitution of a benzyl halide with piperazine.

Synthesis of this compound

Materials:

-

Piperazine

-

2,5-Difluorobenzyl bromide (or chloride)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dichloromethane, ethanol)

Procedure:

-

To a solution of an excess of piperazine in the chosen solvent, add the base.

-

Slowly add a solution of 2,5-difluorobenzyl bromide in the same solvent to the piperazine mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry: Mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is typically dissolved in a solvent like methanol or acetonitrile.

-

IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Methodological & Application

Application Note and Protocol: Synthesis of 1-(2,5-Difluorobenzyl)piperazine

Abstract

This document provides a detailed protocol for the synthesis of 1-(2,5-Difluorobenzyl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination reaction between 2,5-difluorobenzaldehyde and an excess of piperazine, utilizing sodium cyanoborohydride as the reducing agent. This method offers a straightforward and efficient route to the desired monosubstituted piperazine derivative. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and methods for purification and characterization.

Introduction

Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Specifically, N-benzylated piperazines are key intermediates in the synthesis of various biologically active compounds, including antipsychotics, antidepressants, and antimicrobial agents.[2][3] The synthesis of monosubstituted piperazines can be challenging due to the potential for disubstitution.[2] Common strategies to achieve mono-alkylation include nucleophilic substitution on alkyl halides and reductive amination.[1][4] This protocol details a reductive amination approach, which is a widely used and effective method for preparing N-alkyl amines.[1][4][5]

Reaction Scheme

The synthesis of this compound proceeds via the reductive amination of 2,5-difluorobenzaldehyde with piperazine. The reaction involves the initial formation of an iminium ion intermediate from the aldehyde and the secondary amine of piperazine, which is then reduced in situ by a hydride reducing agent to yield the target tertiary amine.

Overall Reaction:

2,5-Difluorobenzaldehyde + Piperazine → this compound

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C11H14F2N2 | [6] |

| Molecular Weight | 212.24 g/mol | [6] |

| Starting Material: 2,5-Difluorobenzaldehyde | 10 mmol | [3] |

| Starting Material: Piperazine | 20 mmol (2 equivalents) | [3] |

| Reducing Agent: Sodium Cyanoborohydride | 30 mmol (3 equivalents) | [3] |

| Solvent | Methanol | [3] |

| Theoretical Yield | 2.12 g | |

| Purity (Typical) | >97% | [6] |

Experimental Protocol

Materials:

-

2,5-Difluorobenzaldehyde

-

Piperazine

-

Sodium Cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Hydrochloric Acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.42 g, 10 mmol) and piperazine (1.72 g, 20 mmol) in methanol (50 mL).[3]

-

Initial Stirring: Stir the resulting solution at room temperature for 30 minutes.[3]

-

Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.88 g, 30 mmol) portion-wise to the stirred solution.[3]

-

Reaction: Allow the reaction mixture to stir at room temperature for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by slowly adding an ice/water mixture to the flask and continue stirring for 20 minutes.[3]

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).[3]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[3]

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to yield the pure this compound.

-

(Optional) Salt Formation: For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Workflow and Pathway Diagrams

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium cyanoborohydride is toxic and should be handled with care. It can release hydrogen cyanide upon contact with acid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound via reductive amination. This procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of other N-substituted piperazine derivatives. The availability of a clear and detailed protocol for this key intermediate is beneficial for researchers in the fields of medicinal chemistry and drug discovery.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

Application Notes and Protocols: N-alkylation of Piperazine with 2,5-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperazine is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of biologically active molecules. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1] The introduction of a substituted benzyl group, such as 2,5-difluorobenzyl, can significantly influence the pharmacological profile of the resulting compound. This document provides detailed protocols and application notes for the mono-N-alkylation of piperazine with 2,5-difluorobenzyl chloride to synthesize 1-(2,5-difluorobenzyl)piperazine.

The synthesis of this compound (CAS No: 179334-18-0, Molecular Formula: C11H14F2N2, Molecular Weight: 212.24) can be achieved through direct alkylation.[2] However, a significant challenge in the N-alkylation of unprotected piperazine is the potential for di-alkylation, yielding the undesired 1,4-disubstituted product. To favor mono-alkylation, strategies such as using a large excess of piperazine or employing a mono-protected piperazine derivative are often employed.[3][4]

Data Presentation

While specific quantitative data for the direct N-alkylation of piperazine with 2,5-difluorobenzyl chloride is not extensively reported in the literature, the following table summarizes typical reaction parameters and expected outcomes based on analogous reactions, such as the N-alkylation of piperazine with benzyl chloride.

| Parameter | Method 1: Excess Piperazine | Method 2: Mono-protected Piperazine | Reference |

| Piperazine Derivative | Piperazine (anhydrous) | N-Boc-piperazine | [3] |

| Stoichiometry (Piperazine:Alkylating Agent) | 4 : 1 | 1 : 1.1 | [3] |

| Base | Potassium Carbonate (K2CO3) | Not required | [3] |

| Solvent | Acetonitrile (CH3CN) or Ethanol (C2H5OH) | Acetonitrile (CH3CN) | [3] |

| Temperature | 60-80 °C | Room Temperature to 60 °C | [5] |

| Reaction Time | 12-24 hours | 12-24 hours | [3] |

| Typical Yield (Mono-alkylated product) | 60-80% | >90% (before deprotection) | [3] |

| Purification | Distillation or Column Chromatography | Column Chromatography, then acid-mediated deprotection | [3] |

Experimental Protocols

Method 1: Direct N-Alkylation using Excess Piperazine